molecular formula C16H17FO B6374130 3-Fluoro-4-(4-T-butylphenyl)phenol CAS No. 1262002-77-6

3-Fluoro-4-(4-T-butylphenyl)phenol

Cat. No.: B6374130
CAS No.: 1262002-77-6
M. Wt: 244.30 g/mol
InChI Key: GHFBBUVKDVENOM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-T-butylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced aromatic rings.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(4-T-butylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-Butylphenol: Similar structure but lacks the fluorine atom.

    3-Fluorophenol: Similar structure but lacks the tert-butyl group.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

3-Fluoro-4-(4-T-butylphenyl)phenol is unique due to the presence of both the tert-butyl and fluorine substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO/c1-16(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)17/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFBBUVKDVENOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684351
Record name 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-77-6
Record name 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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